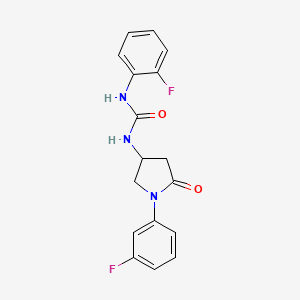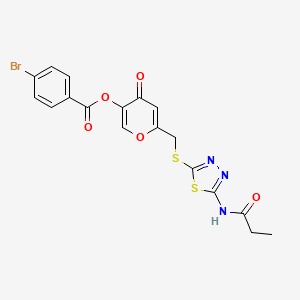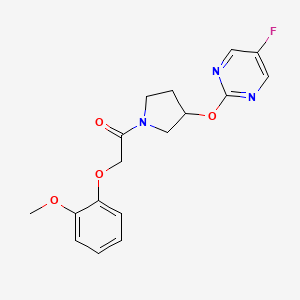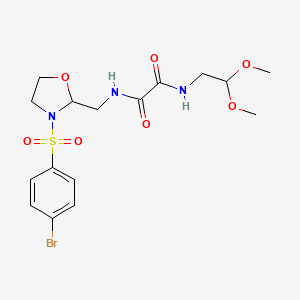![molecular formula C22H15ClN4O5 B2412460 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide CAS No. 1112419-48-3](/img/structure/B2412460.png)
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide” is a derivative of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole . These compounds resemble carbazeram and other pyridazino compounds with activity in the cardiovascular system .
Synthesis Analysis
The synthesis of these compounds involves the condensation of appropriate nitriles in a dry dioxane medium under a flow of HCl (g), which results in the corresponding 3,4-dihydro-5H-pyrimido[5,4-b]indol-4-ones .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an electrodonor group in positions 7 and 8 and the presence of either a system which is rich in p electrons (furane ring) or an electrodonor group (dimethylamine) in position 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the use of toxic reagents such as POCl3 .Scientific Research Applications
Reactivities of Substituents
Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is essential. Researchers investigate how different functional groups affect the compound’s stability, reactivity, and interactions with other molecules.
a. Anticancer Activity: Researchers have explored the compound’s effects on cancer cells. Its unique structure may interfere with cancer cell growth or induce apoptosis (programmed cell death). Further studies are needed to validate its efficacy.
b. Anti-inflammatory Properties: Inflammation plays a role in various diseases. The compound’s anti-inflammatory potential could be valuable for conditions like arthritis, autoimmune disorders, and cardiovascular diseases.
c. Neuroprotective Effects: Given its structural resemblance to certain neurotransmitters, investigations have focused on its neuroprotective properties. It may help prevent neurodegenerative diseases or enhance cognitive function.
d. Antimicrobial Activity: The compound’s sulfur-containing moiety suggests potential antimicrobial effects. Researchers have explored its activity against bacteria, fungi, and viruses.
e. Metabolic Disorders: Some studies suggest that this compound might modulate metabolic pathways. It could be relevant for conditions like diabetes, obesity, or metabolic syndrome.
f. Drug Delivery Systems: Due to its unique structure, the compound could serve as a scaffold for drug delivery systems. Researchers investigate its compatibility with nanoparticles or liposomes for targeted drug delivery.
g. Pharmacokinetics and Toxicity: Understanding how the compound is metabolized, distributed, and eliminated in the body is crucial. Additionally, assessing its toxicity profile ensures safe use in potential therapies.
Mechanism of Action
These compounds possess inotropic activity, with a complementary effect on the inhibition of different CGI-PDE . The most active compounds also possess activity as vasodilators . Some of these new compounds inhibit blood platelet aggregation induced by ADP and AA and are active as inhibitors of human platelet PDEs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O5/c23-15-4-1-13(2-5-15)21-25-22(32-26-21)14-3-8-20(29)27(10-14)11-19(28)24-16-6-7-17-18(9-16)31-12-30-17/h1-10H,11-12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCFOOJGGUIVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


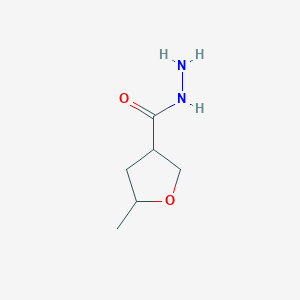
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)
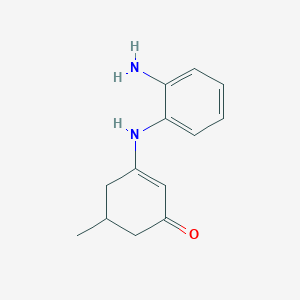
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)



![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)
